1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is an organic compound belonging to the class of pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. This compound is notable for its unique structure, which includes an azido group, a fluorine atom, and a hydroxy group attached to an oxolane ring .
Preparation Methods
The synthesis of 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Azidation: Introduction of the azido group is achieved through nucleophilic substitution reactions using sodium azide.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxy group is introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Cyclization: The final step involves cyclization to form the oxolane ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium fluoride.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Major products formed from these reactions include ketones, amines, substituted pyrimidines, and triazoles.
Scientific Research Applications
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a nucleoside analog, which can interfere with nucleic acid synthesis.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules .
Comparison with Similar Compounds
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
Zidovudine (AZT): An antiviral drug used to treat HIV.
Stavudine (d4T): Another antiviral drug used to treat HIV. It has a similar oxolane ring but different substituents.
Didanosine (ddI): An antiviral drug with a similar mechanism of action but different structural features.
The uniqueness of this compound lies in its combination of an azido group, a fluorine atom, and a hydroxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8FN5O4 |
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Molecular Weight |
257.18 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8FN5O4/c9-4-5(16)6(12-13-10)18-7(4)14-2-1-3(15)11-8(14)17/h1-2,4-7,16H,(H,11,15,17)/t4?,5-,6+,7-/m1/s1 |
InChI Key |
MHZXNANHJNWVSO-HDLDFLEYSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)N=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)N=[N+]=[N-])O)F |
Origin of Product |
United States |
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